molecular formula C14H12Cl2N2O2 B5492083 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B5492083
M. Wt: 311.2 g/mol
InChI Key: OZSXHEQKCSCXFX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea is an organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-methoxyaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit certain enzymes or receptors, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea can be compared with similar compounds such as:

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group can influence the compound’s properties.

    1-(3,4-Dichlorophenyl)-3-(2-chlorophenyl)urea: The presence of an additional chloro group can alter its chemical behavior and applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-9-6-7-10(15)11(16)8-9/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXHEQKCSCXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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